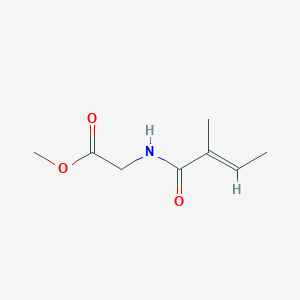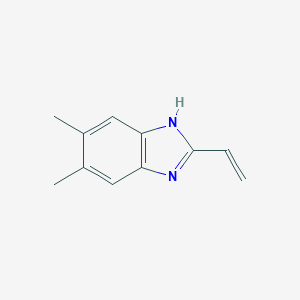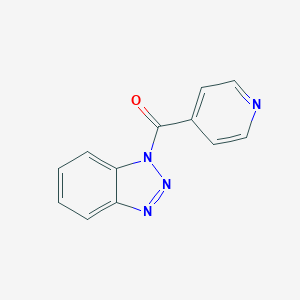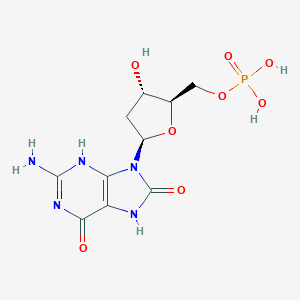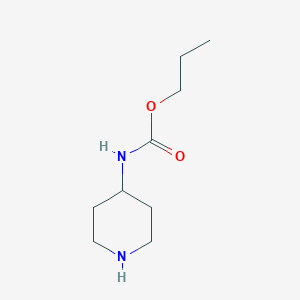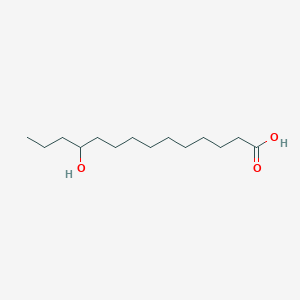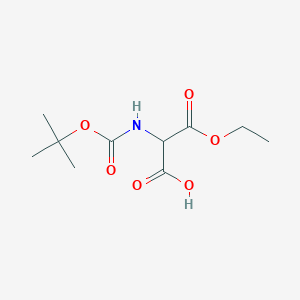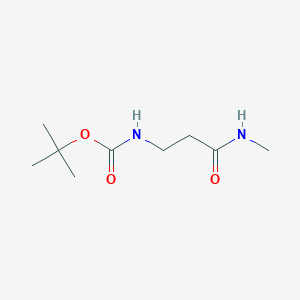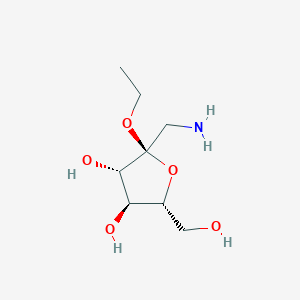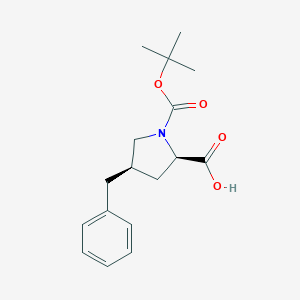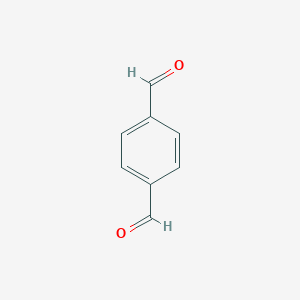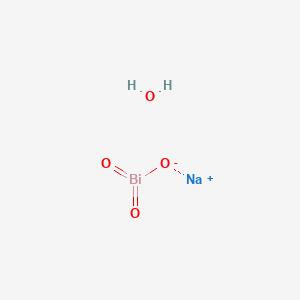
Sodium bismuthate(V) hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium bismuthate(V) hydrate (NaBiO3·xH2O) is a highly oxidizing compound with a molecular weight of 303.98 g/mol. It is a yellow crystalline powder that is soluble in water and has a melting point of 380°C. Sodium bismuthate(V) hydrate has been widely used in scientific research applications due to its strong oxidizing properties.
Mécanisme D'action
Sodium bismuthate(V) hydrate acts as an oxidizing agent by transferring oxygen atoms to other compounds. It can oxidize a wide range of organic and inorganic compounds, including alcohols, aldehydes, ketones, and sulfides. The oxidation reaction involves the transfer of electrons from the compound being oxidized to sodium bismuthate(V) hydrate.
Effets Biochimiques Et Physiologiques
Sodium bismuthate(V) hydrate has no known biochemical or physiological effects on humans. However, it can be harmful if ingested or inhaled, as it can cause irritation to the respiratory system and gastrointestinal tract.
Avantages Et Limitations Des Expériences En Laboratoire
Sodium bismuthate(V) hydrate has several advantages for lab experiments. It is a strong oxidizing agent that can be used in a wide range of applications, including the preparation of organic and inorganic compounds. It is also relatively inexpensive and easy to obtain.
However, sodium bismuthate(V) hydrate has some limitations for lab experiments. It is highly reactive and can be dangerous if not handled properly. It can also be difficult to control the reaction rate, which can lead to unwanted side reactions.
Orientations Futures
For the use of sodium bismuthate(V) hydrate include the development of new organic and inorganic compounds and catalysts.
Méthodes De Synthèse
Sodium bismuthate(V) hydrate can be synthesized by the reaction of bismuth(III) oxide with sodium hypochlorite in the presence of sodium hydroxide. The reaction is as follows:
Bi2O3 + 3NaOCl + 3NaOH → 2NaBiO3·xH2O + 3NaCl
The product obtained is a yellow crystalline powder that is then washed with water and dried.
Applications De Recherche Scientifique
Sodium bismuthate(V) hydrate has been widely used in scientific research applications due to its strong oxidizing properties. It is used as an oxidizing agent in the preparation of organic compounds, such as aldehydes and ketones. It is also used in the synthesis of inorganic compounds, such as metal oxides and sulfides.
Propriétés
Numéro CAS |
129935-02-0 |
|---|---|
Nom du produit |
Sodium bismuthate(V) hydrate |
Formule moléculaire |
BiH2NaO4 |
Poids moléculaire |
297.984 g/mol |
Nom IUPAC |
sodium;oxido(dioxo)bismuth;hydrate |
InChI |
InChI=1S/Bi.Na.H2O.3O/h;;1H2;;;/q;+1;;;;-1 |
Clé InChI |
UQGDUPFKOOSTOS-UHFFFAOYSA-N |
SMILES isomérique |
O.[O-][Bi](=O)=O.[Na+] |
SMILES |
O.[O-][Bi](=O)=O.[Na+] |
SMILES canonique |
O.[O-][Bi](=O)=O.[Na+] |
Pictogrammes |
Irritant |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



